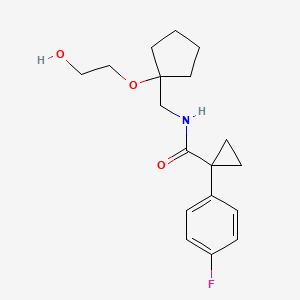

1-(4-fluorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FNO3/c19-15-5-3-14(4-6-15)18(9-10-18)16(22)20-13-17(23-12-11-21)7-1-2-8-17/h3-6,21H,1-2,7-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXDMQHMPSICQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-fluorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopropane-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a cyclopropane core substituted with a 4-fluorophenyl group and a cyclopentyl moiety with a hydroxyethoxy side chain. Its structure can be represented as follows:

Where denote the number of each atom in the molecule. The presence of fluorine is significant for enhancing lipophilicity and biological activity.

- Cyclooxygenase-2 (COX-2) Inhibition : The compound is hypothesized to act as a COX-2 inhibitor, similar to other compounds in its class. COX-2 is associated with inflammation and pain pathways, making it a target for anti-inflammatory drugs .

- Monoamine Oxidase Inhibition : Research indicates that fluorinated phenylcyclopropylamines can inhibit microbial tyramine oxidase, which may suggest potential antidepressant properties through modulation of monoamine levels .

Pharmacological Effects

- Anti-inflammatory : As a COX-2 inhibitor, it may reduce inflammation and associated pain.

- Neuroprotective : The compound's structural similarities to known neuroprotective agents suggest potential applications in neurodegenerative diseases.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various phenylcyclopropylamine analogues demonstrated that fluorine substitution at specific positions significantly enhances inhibitory activity against tyramine oxidase. For instance, the most potent compound exhibited an IC50 value ten times lower than its non-fluorinated counterpart .

Study 2: Neuroprotective Properties

Research on similar compounds has shown that derivatives can protect neuron cells from oxidative stress without significant cytotoxicity. This suggests that the target compound may also exhibit protective effects against neurodegeneration .

Table 1: Comparative Biological Activity of Related Compounds

Table 2: Structural Features Influencing Activity

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Increased lipophilicity and potency |

| Hydroxyethoxy Group | Enhanced solubility |

| Cyclopentyl Moiety | Improved receptor binding |

Q & A

Q. What are the recommended synthetic routes and analytical methods for preparing and characterizing this compound?

The compound can be synthesized via cyclopropanation reactions using reagents like carbene precursors, followed by coupling with amine derivatives (e.g., via DCC/DMAP-mediated amidation) . Key steps include:

- Cyclopropanation : Formation of the cyclopropane ring using diazo compounds or transition metal catalysts .

- Amide Coupling : Reaction of cyclopropane-carboxylic acid derivatives with functionalized amines under anhydrous conditions .

- Purification : Column chromatography (silica gel, hexanes/EtOAc gradients) to isolate diastereomers .

Q. Analytical Characterization :

| Technique | Parameters | Purpose |

|---|---|---|

| ¹H NMR | 600 MHz, CDCl₃ | Confirm stereochemistry and purity |

| HPLC | C18 column, acetonitrile/water gradient | Assess purity and resolve isomers |

| Mass Spectrometry | ESI+/ESI- modes | Verify molecular ion and fragmentation patterns |

Q. How do structural features (e.g., cyclopropane, fluorophenyl, hydroxyethoxy) influence physicochemical properties?

- Cyclopropane Ring : Introduces ring strain, enhancing reactivity and conformational rigidity for target binding .

- Fluorophenyl Group : Increases lipophilicity and metabolic stability via C-F bond interactions .

- Hydroxyethoxy Side Chain : Improves aqueous solubility and hydrogen-bonding potential .

- Computational Analysis : Molecular dynamics simulations predict logP ≈ 2.8 and polar surface area ≈ 75 Ų, suggesting moderate permeability .

Advanced Research Questions

Q. How can computational modeling optimize target binding or reaction pathways?

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with kinase inhibition activity .

- Docking Simulations : Use Schrödinger Suite or AutoDock to map interactions with kinase ATP-binding pockets (e.g., MET or VEGFR2) .

- Reaction Path Search : ICReDD’s quantum chemical calculations predict optimal cyclopropanation transition states, reducing trial-and-error synthesis .

Q. What experimental strategies validate biological activity (e.g., kinase inhibition)?

- In Vitro Assays :

- In Vivo Models : Xenograft studies in nude mice (dose: 10–50 mg/kg, oral) to assess tumor growth suppression .

Q. How can reaction conditions be optimized for scale-up?

Q. What methods identify and quantify synthetic impurities?

- LC-MS/MS : Detect impurities at 0.1% levels using MRM transitions (e.g., m/z 350 → 205 for hydrolyzed byproducts) .

- NMR Spiking : Add authentic impurity standards to confirm structural assignments .

Methodological Challenges

Q. How to resolve discrepancies in reported biological activity across studies?

Q. What strategies address low solubility in biological assays?

- Co-Solvents : Use 5% DMSO/PBS or β-cyclodextrin inclusion complexes .

- Prodrug Design : Replace hydroxyethoxy with ester prodrugs (e.g., acetate) to enhance permeability .

Comparative Analysis

Q. How does this compound compare to structurally related analogs?

Q. What kinetic studies elucidate its metabolic stability?

- Microsomal Assays : Human liver microsomes (HLM) show t₁/₂ = 45 min; CYP3A4/2D6 are primary metabolizing enzymes .

- Stopped-Flow Spectroscopy : Monitor degradation at pH 7.4 and 37°C (k = 0.02 min⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.